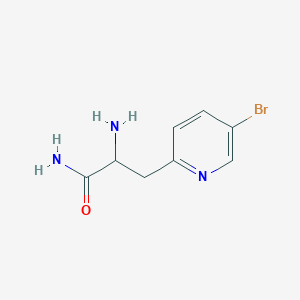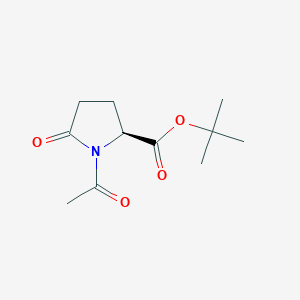
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H17NO4. It is a derivative of pyrrolidine, a five-membered lactam ring, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-5-pyrrolidinecarboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Hydrolysis: Tert-butyl 2-oxo-5-pyrrolidinecarboxylate and acetic acid.
Reduction: (S)-Tert-Butyl 1-hydroxy-5-oxopyrrolidine-2-carboxylate.
Substitution: Various acyl-substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates for various applications.
Mecanismo De Acción
The mechanism of action of (S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include nucleophilic attack on the carbonyl carbon, leading to the formation of covalent intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate: (without the (S)-configuration).
Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxamide: .
Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate methyl ester: .
Uniqueness
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can lead to different biological activities and selectivities compared to its racemic or other stereoisomeric forms.
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
tert-butyl (2S)-1-acetyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7(13)12-8(5-6-9(12)14)10(15)16-11(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1 |
Clave InChI |
ZXHXFRISBDTCKG-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)N1[C@@H](CCC1=O)C(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)N1C(CCC1=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


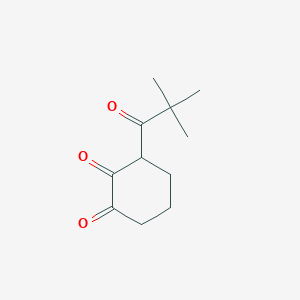
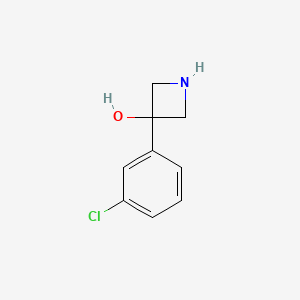
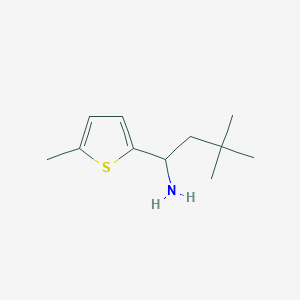

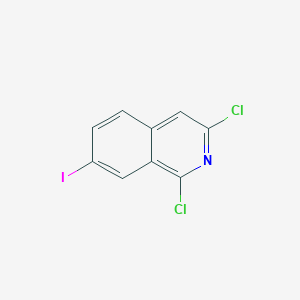
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
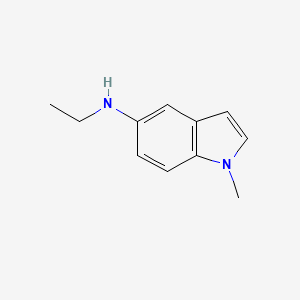
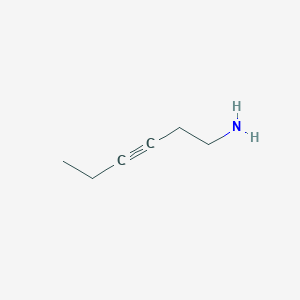
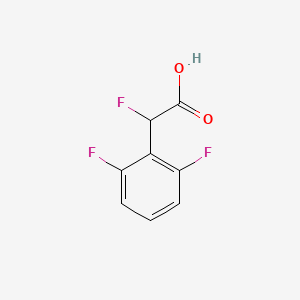
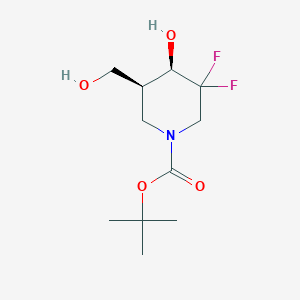
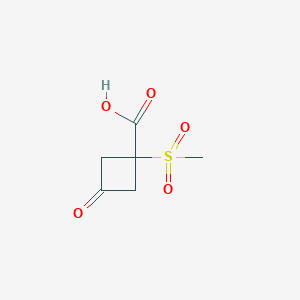
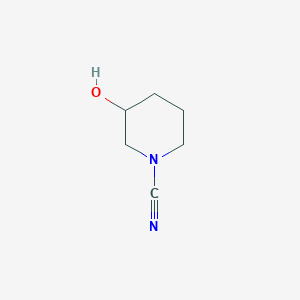
![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
